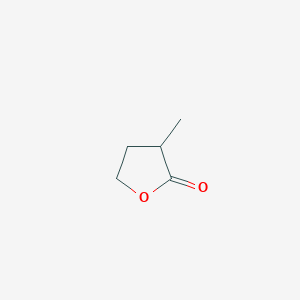
alpha-Methyl-gamma-butyrolactone
Cat. No. B162315
Key on ui cas rn:
1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05453516
Procedure details


A mixture of 21.5 g (250 mmol) of gamma-butyrolactone, 45 g (500 mmol) of dimethyl carbonate and 0.93 g (12.5 mmol) of dimethylethylamine was heated to 200° C. in an autoclave and stirred at this temperature for 5 hours. After cooling, 13.3 g (53%) of 2-methylbutyrolactone (selectivity 74%) and 6 g of unreacted gamma-butyrolactone were obtained by quantitative gas-chromatographic analysis of the discharged reaction mixture.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7](=O)(OC)OC.CN(C)CC>>[CH3:7][CH:2]1[CH2:3][CH2:4][O:5][C:1]1=[O:6].[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(=O)OCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCO1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
